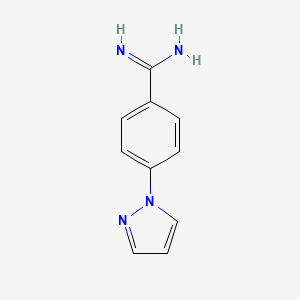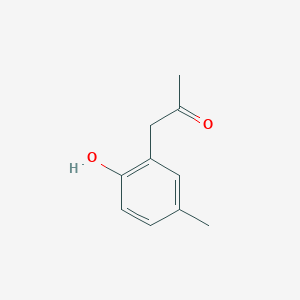
1-(2-Hydroxy-5-methylphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-5-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H12O2. It is also known as 2’-Hydroxy-5’-methylpropiophenone. This compound is characterized by a hydroxyl group and a methyl group attached to a phenyl ring, along with a propan-2-one moiety. It is a yellow crystalline powder with a sweet, heavy floral herbal odor .
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Hydroxy-5-methylphenyl)propan-2-one can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of 2-hydroxy-5-methylphenol with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
1-(2-Hydroxy-5-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 1-(2-hydroxy-5-methylphenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used
科学研究应用
1-(2-Hydroxy-5-methylphenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
作用机制
The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
相似化合物的比较
Similar Compounds
2-Hydroxy-5-methylacetophenone: Similar structure but lacks the propan-2-one moiety.
2-Hydroxy-2-methylpropiophenone: Similar structure with a different substitution pattern on the phenyl ring
Uniqueness
1-(2-Hydroxy-5-methylphenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
1-(2-hydroxy-5-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12O2/c1-7-3-4-10(12)9(5-7)6-8(2)11/h3-5,12H,6H2,1-2H3 |
InChI 键 |
BNDBUPLDEBQGOR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid](/img/structure/B13622514.png)

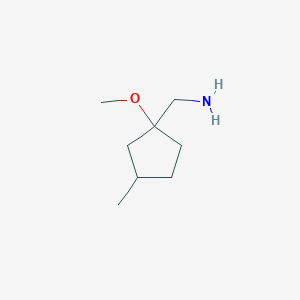
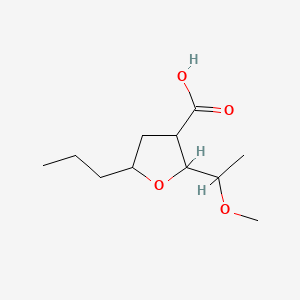
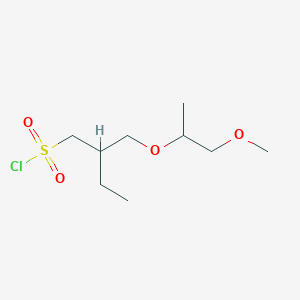
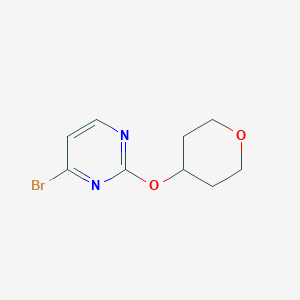
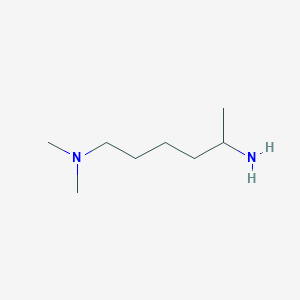
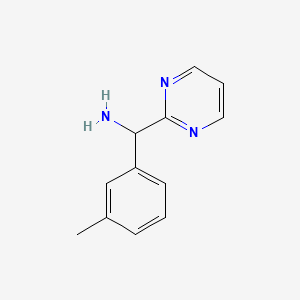
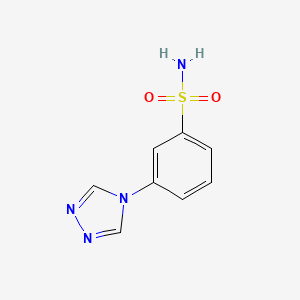
![3-[2-(Methylsulfanyl)phenyl]propan-1-ol](/img/structure/B13622578.png)


